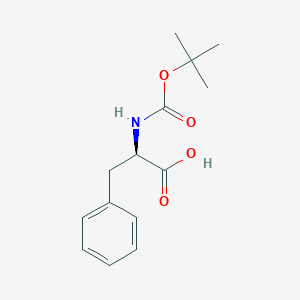

Boc-D-Phe-OH

概要

説明

Boc-D-Phe-OH is a derivative of D-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various pharmaceuticals and biochemical reagents .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Phe-OH typically involves the protection of the amino group of D-phenylalanine with a Boc group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient stirring mechanisms to ensure uniform mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve high purity levels .

化学反応の分析

Epimerization and Racemization Pathways

The D-configuration of Boc-D-Phe-OH is susceptible to racemization under basic conditions, primarily via oxazol-5(4H)-one intermediates .

- Factors Influencing Epimerization :

| Condition | Epimerization Rate | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| HATU/DIPEA, pH 9 | 28% | 72:28 | |

| DIC/HOAt, neutral | 0% | 99:1 | |

| Cyclization at pH 8 | 5% | 93% de |

Mitigation Strategies :

Bioconjugation and Functionalization

The Boc group’s stability allows selective functionalization of the carboxylic acid or side chain for bioconjugation .

- Common Reactions :

Deprotection and Side-Chain Modifications

- Boc Removal :

- Side-Chain Functionalization :

Cyclization and Macrocycle Formation

This compound is used in synthesizing cyclic peptides with improved metabolic stability .

| Cyclization Method | Conditions | Yield/de | Reference |

|---|---|---|---|

| HATU/DEPBT/TBTU | THF/CH₃CN/CH₂Cl₂ (2:2:1), 0.1 M | 68% yield, 95% de | |

| PyBOP/HOAt | DMF, pH 8 (DIEA) | 85% yield, 93% de |

科学的研究の応用

Peptide Synthesis

Role in Peptide Formation

Boc-D-Phe-OH serves as a crucial building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group allows for selective coupling during peptide synthesis, preventing unwanted side reactions. This property is particularly beneficial in the pharmaceutical industry, where custom peptides are required for drug development.

Synthesis Techniques

The synthesis of peptides using this compound typically involves the following steps:

- Protection: The amino group of D-phenylalanine is protected using the Boc group.

- Coupling: The protected amino acid is coupled with other amino acids to form peptide chains.

- Deprotection: The Boc group is removed under acidic conditions to yield the free amino acid for further reactions.

Drug Development

Therapeutic Applications

this compound plays a significant role in designing peptide-based therapeutics. Its structural features enable the development of drugs that target specific receptors, enhancing efficacy and reducing side effects compared to traditional small molecule drugs.

Case Studies in Drug Development

Research has shown that derivatives of this compound can inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition can modulate drug interactions and improve therapeutic outcomes . Additionally, studies have explored its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression .

Biochemical Research

Protein Interactions and Enzyme Studies

this compound is extensively used in biochemical research to study protein-protein interactions and enzyme activities. Its incorporation into peptide sequences allows researchers to investigate complex biological processes and disease mechanisms.

Analytical Techniques

In analytical chemistry, this compound is employed in various techniques such as chromatography to separate and identify complex mixtures .

Neuroscience Research

Neurotransmitter Function Studies

Research involving this compound has provided insights into neurotransmitter function and its role in brain chemistry. Its application in neuroscience helps elucidate the mechanisms by which amino acids influence neurological processes .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Peptide Synthesis Study: A publication demonstrated the effective synthesis of novel peptides incorporating this compound, revealing its ability to form stable peptide bonds while maintaining biological activity .

- Cancer Treatment Research: Another research article focused on the inhibition of pancreatic cancer cell growth through compounds derived from phenylalanine derivatives, indicating that modifications like chlorination can enhance therapeutic efficacy against cancer cells .

- Neuroscience Applications: Studies have examined how modifications with this compound can influence the formation of amyloid fibrils associated with Alzheimer's disease, suggesting potential therapeutic avenues .

作用機序

The mechanism of action of Boc-D-Phe-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .

類似化合物との比較

Boc-D-Phe-OH is compared with other similar compounds such as:

Boc-L-phenylalanine: The L-enantiomer of this compound, used similarly in peptide synthesis.

Fmoc-D-phenylalanine: Another protected form of D-phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Boc-L-tryptophan: A Boc-protected form of L-tryptophan, used in the synthesis of peptides containing tryptophan residues.

This compound is unique due to its specific stereochemistry (D-enantiomer) and the Boc protecting group, which provides stability and ease of removal under mild acidic conditions .

生物活性

Boc-D-Phe-OH (Boc-D-phenylalanine) is a derivative of the amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protective group. This compound plays a significant role in peptide synthesis and exhibits various biological activities, making it a valuable tool in biochemical research and therapeutic applications.

- Molecular Formula : C₁₉H₂₆N₂O₅

- Molecular Weight : 358.43 g/mol

- Structure : The Boc group protects the amino functionality, allowing for selective reactions during peptide synthesis. The D-configuration of phenylalanine influences its interactions within peptide chains.

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its ability to prevent unwanted side reactions during synthesis makes it an essential component in creating peptides with specific biological activities. The presence of the Boc group allows for controlled attachment to growing peptide chains, facilitating the introduction of structural features that can enhance biological function or stability.

Table 1: Comparison of Amino Acid Derivatives

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Boc-L-phenylalanine | Similar structure but L configuration | Commonly used in different therapeutic contexts |

| Boc-D-valine | Valine derivative with a similar group | Influences activity due to unique side chain |

| Boc-L-leucine | Leucine derivative with similar group | Important for muscle protein synthesis |

Biological Activities

This compound has been investigated for its potential therapeutic effects, particularly in the context of protein-protein interactions (PPIs). The dipeptide can mimic binding motifs found in specific protein interfaces, allowing researchers to study the mechanisms underlying these interactions. This capability is crucial for drug design and understanding cellular processes .

Case Study: Protein-Protein Interactions

Research using this compound has demonstrated its utility in identifying potential PPI sites. For example, studies have shown that introducing this compound into peptide sequences can stabilize certain conformations that facilitate interaction with target proteins, which is vital for developing inhibitors or modulators of these interactions.

Self-Assembly and Nanostructures

Recent studies have explored the self-assembly properties of dipeptides derived from this compound. For instance, Boc-diphenylalanine has been shown to form nanotubes with piezoelectric properties, which could have applications in biocompatible materials and nanotechnology. These structures exhibit unique optical properties and can be utilized in various biomedical applications .

Research Findings

- Synthesis Techniques : Various methods have been developed for synthesizing peptides incorporating this compound. These include traditional coupling reactions using DCC/HOBt chemistry, which ensures high yields and minimized racemization during synthesis .

- Biological Assays : Compounds synthesized using this compound have been tested against various enzymes and biological targets. While some derivatives showed limited inhibitory activity against enzymes like plasma kallikrein, they provided insights into structure-activity relationships essential for optimizing therapeutic agents .

- Toxicity and Safety : Investigations into the safety profile of peptides containing this compound have indicated low toxicity levels, making them suitable candidates for further development in clinical settings .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348469 | |

| Record name | Boc-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18942-49-9 | |

| Record name | N-tert-Butoxycarbonyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18942-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Boc-D-Phenylalanine interact with molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine?

A1: Boc-D-Phenylalanine, the D-enantiomer of Boc-L-Phenylalanine, interacts with MIPs designed for Boc-L-Phenylalanine, but with lower affinity. This difference in binding affinity arises from the specific spatial arrangement of binding sites within the MIP, tailored for the L-enantiomer. [, , ] Kinetic studies indicate that the imprinted polymer exhibits a faster adsorption rate for the template molecule (Boc-L-Phenylalanine) compared to the D-enantiomer. [] This preferential binding suggests that the imprinted sites within the polymer are more complementary to the template's configuration, leading to stronger interactions and slower dissociation.

Q2: What is the role of Boc-D-Phenylalanine in studying the selectivity of MIPs?

A2: Boc-D-Phenylalanine serves as a crucial analogue in selectivity studies of molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine. By comparing the binding behavior of both enantiomers, researchers can evaluate the MIP's ability to discriminate between structurally similar molecules. [, ] This discrimination arises from the difference in the strength of molecular interactions, like hydrogen bonding, between the enantiomers and the MIP. [, ] Studies have demonstrated that MIPs preferentially bind Boc-L-Phenylalanine, indicating successful imprinting and enantioselective recognition. [, ]

Q3: How does the mobile phase composition affect the retention behavior of Boc-D-Phenylalanine on MIPs?

A3: The mobile phase composition plays a significant role in the retention behavior of Boc-D-Phenylalanine on MIPs during HPLC analysis. [] Generally, an inverse relationship exists between the hydrogen bonding potential of the mobile phase and the retention time of the D-enantiomer. [] Mobile phases with lower hydrogen bonding capacity lead to stronger interactions between Boc-D-Phenylalanine and the MIP, resulting in increased retention times. This effect highlights the importance of optimizing mobile phase conditions for achieving efficient separation and analysis of enantiomers on MIP stationary phases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。